Glycoprotein -

Glycoprotein

Catalog Number: EVT-1548690
CAS Number:
Molecular Formula: C28H47N5O18
Molecular Weight: 741.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Conjugated protein-carbohydrate compounds including mucins, mucoid, and amyloid glycoproteins.
Source and Classification

Glycoproteins can be classified based on the type of glycosidic linkage:

  • N-linked glycoproteins: The carbohydrate is attached to the nitrogen atom of asparagine side chains.
  • O-linked glycoproteins: The carbohydrate is linked to the oxygen atom of serine or threonine side chains.
  • C-linked glycoproteins: The carbohydrate is attached to the carbon atom of tryptophan residues.

These classifications highlight the structural diversity and functional specificity of glycoproteins, which are often tailored for particular biological roles.

Synthesis Analysis

Methods and Technical Details

The synthesis of glycoproteins occurs primarily in the endoplasmic reticulum and Golgi apparatus through a series of enzymatic steps. The process involves:

  1. Translation of Protein: The protein backbone is synthesized on ribosomes.
  2. Glycosylation: This occurs co-translationally or post-translationally. Enzymes such as glycosyltransferases add sugar moieties to specific amino acid residues.
  3. Processing: Glycans undergo modifications in the Golgi apparatus, where they can be trimmed or elongated.

Recent advancements have introduced various synthetic techniques, including:

  • Chemical Synthesis: Utilizing solid-phase synthesis methods to create glycopeptides with specific glycan structures.
  • Enzymatic Methods: Employing glycosidases and glycosyltransferases for in vitro glycosylation, allowing for controlled modifications of peptides .
Molecular Structure Analysis

Structure and Data

Glycoproteins possess a unique three-dimensional structure influenced by both their protein backbone and attached glycans. The presence of glycans can affect protein folding, stability, and interactions with other biomolecules.

Key structural features include:

  • Glycan Composition: Varies widely among different glycoproteins, influencing their biological activity.
  • Conformation: Glycans can adopt multiple conformations, affecting how they interact with receptors or other proteins.

Data from structural analyses often utilize techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to elucidate the precise arrangements of atoms within glycoprotein structures.

Chemical Reactions Analysis

Reactions and Technical Details

Glycoproteins undergo various chemical reactions that are crucial for their functionality:

  • Glycosylation Reactions: The formation of glycosidic bonds between sugars and amino acids is catalyzed by specific enzymes.
  • Deglycosylation: Enzymatic removal of glycans can occur under physiological conditions, impacting protein function.
  • Cross-linking Reactions: Some glycoproteins can form cross-links with other biomolecules, enhancing structural integrity.

These reactions are essential for maintaining proper cellular functions and responses.

Mechanism of Action

Process and Data

The mechanism by which glycoproteins exert their effects often involves:

  1. Recognition: Glycans on glycoproteins serve as recognition signals for other proteins (e.g., receptors).
  2. Signal Transduction: Binding events trigger intracellular signaling pathways that lead to cellular responses.
  3. Immune Response Modulation: Glycoproteins play a role in immune recognition, influencing how cells respond to pathogens.

Quantitative data from studies often reveal how variations in glycan structures correlate with changes in biological activity or disease states.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glycoproteins exhibit distinct physical and chemical properties:

  • Solubility: Often soluble in aqueous environments due to hydrophilic glycans.
  • Stability: Glycans can enhance thermal stability and resistance to proteolysis.
  • Viscosity: The presence of large oligosaccharides can increase viscosity in solutions.

Characterization techniques like mass spectrometry provide insights into molecular weight distributions and structural variations among different glycoforms .

Applications

Scientific Uses

Glycoproteins have diverse applications across various fields:

  • Biotechnology: Used in the development of therapeutic agents (e.g., monoclonal antibodies).
  • Diagnostics: Serve as biomarkers for diseases; altered glycosylation patterns can indicate pathological conditions.
  • Vaccine Development: Glycoproteins from pathogens are often targets for vaccine design due to their immunogenic properties.

The study of glycoproteins continues to be a rapidly evolving field, with ongoing research aimed at understanding their complexities and leveraging their properties for innovative applications in medicine and biotechnology.

Properties

Product Name

Glycoprotein

IUPAC Name

(2S)-2-acetamido-N'-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]butanediamide

Molecular Formula

C28H47N5O18

Molecular Weight

741.7 g/mol

InChI

InChI=1S/C28H47N5O18/c1-8(37)30-11(25(29)46)4-15(40)33-26-16(31-9(2)38)19(42)23(13(6-35)47-26)50-27-17(32-10(3)39)20(43)24(14(7-36)49-27)51-28-22(45)21(44)18(41)12(5-34)48-28/h11-14,16-24,26-28,34-36,41-45H,4-7H2,1-3H3,(H2,29,46)(H,30,37)(H,31,38)(H,32,39)(H,33,40)/t11-,12+,13+,14+,16+,17+,18+,19+,20+,21-,22-,23+,24+,26?,27-,28-/m0/s1

InChI Key

LUNCCTMWZWBSKQ-QHFAZAOBSA-N

SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)N)NC(=O)C)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)O

Synonyms

Glycoprotein
Glycoproteins
Neoglycoproteins

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)N)NC(=O)C)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)NC(=O)C[C@@H](C(=O)N)NC(=O)C)CO)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

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